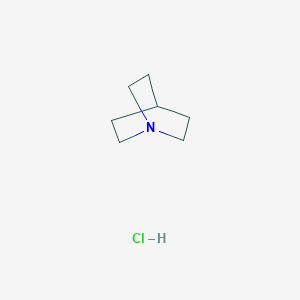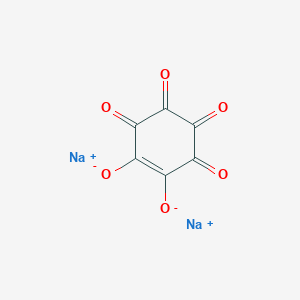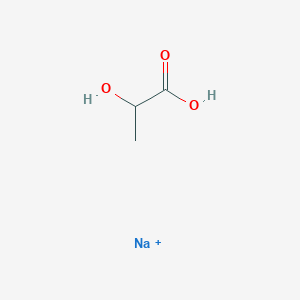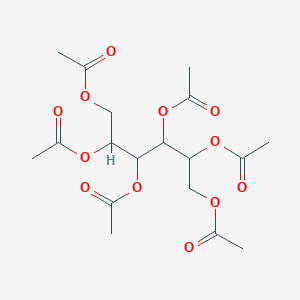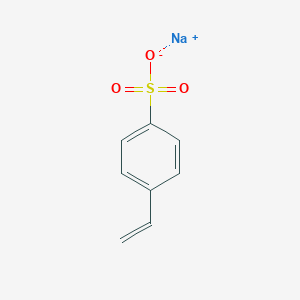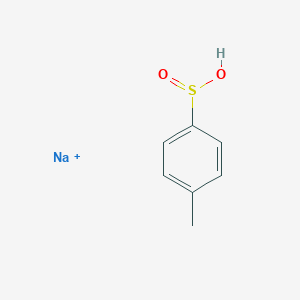
Sodium p-toluenesulfinate
描述
Sodium p-toluenesulfinate is an organic compound with the chemical formula C7H7NaO2S. It is a white, water-soluble solid that is commonly used in organic synthesis. This compound is known for its versatility in various chemical reactions and its role as a building block for the synthesis of organosulfur compounds .
作用机制
Target of Action
Sodium p-toluenesulfinate, also known as Sodium 4-methylbenzenesulfinate, is an organic compound that primarily targets the solubility of amphiphilic drugs in aqueous solutions . It enhances the solubility of these drugs, making it a crucial component in drug formulation and delivery .
Mode of Action
The compound acts as a hydrotrope, a substance that increases the solubility of another compound in a solution . By enhancing the solubility of amphiphilic drugs, this compound facilitates the dispersion of these drugs in aqueous solutions, thereby improving their bioavailability .
Biochemical Pathways
For instance, it is used as a reagent in the synthesis of heterocyclic compounds .
Pharmacokinetics
Its role in enhancing the solubility of amphiphilic drugs suggests that it may influence the bioavailability of these drugs .
Result of Action
The primary result of this compound’s action is the enhanced solubility of amphiphilic drugs in aqueous solutions . This increased solubility can improve the efficacy of these drugs by facilitating their dispersion and absorption in the body .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s solubility-enhancing properties may be affected by the pH and temperature of the solution
准备方法
Synthetic Routes and Reaction Conditions: Sodium p-toluenesulfinate can be synthesized through several methods:
Reduction of Sulfonyl Chloride: One common method involves the reduction of p-toluenesulfonyl chloride using sodium amalgam, zinc dust in alcohol and water, sodium sulfite, sodium sulfide, potassium hydrosulfide, or sodium arsenite.
From Toluene: Another method involves the reaction of toluene with aluminum chloride, sulfur dioxide, and hydrogen chloride.
Diazotization: p-Toluidine can be diazotized and subsequently treated with sulfur dioxide and finely divided copper.
Grignard Reaction: p-Tolylmagnesium bromide can react with sulfur dioxide to form this compound.
Industrial Production Methods: In industrial settings, this compound is typically produced by the neutralization of p-toluenesulfonic acid with sodium hydroxide . This method is efficient and scalable, making it suitable for large-scale production.
化学反应分析
Types of Reactions: Sodium p-toluenesulfinate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form p-toluenesulfonic acid.
Reduction: It can be reduced to form p-toluenesulfinic acid.
Substitution: It can participate in nucleophilic substitution reactions to form various sulfonyl derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and alcohols can react with this compound under mild conditions.
Major Products:
Oxidation: p-Toluenesulfonic acid.
Reduction: p-Toluenesulfinic acid.
Substitution: Various sulfonyl derivatives, depending on the nucleophile used.
科学研究应用
Sodium p-toluenesulfinate has a wide range of applications in scientific research:
Chemistry: It is used as a sulfonylating, sulfenylating, or sulfinylating reagent in the synthesis of organosulfur compounds.
Biology: It is used in the study of enzyme mechanisms and protein modifications.
相似化合物的比较
Sodium benzenesulfinate: Similar in structure but with a benzene ring instead of a toluene ring.
Sodium methanesulfinate: Contains a methyl group instead of a toluene group.
Sodium p-toluenesulfonate: Similar but with a sulfonate group instead of a sulfinate group.
Uniqueness: Sodium p-toluenesulfinate is unique due to its ability to participate in a wide range of chemical reactions, including sulfonylation, sulfenylation, and sulfinylation. Its versatility and reactivity make it a valuable reagent in organic synthesis and industrial applications .
属性
CAS 编号 |
824-79-3 |
|---|---|
分子式 |
C7H8NaO2S |
分子量 |
179.19 g/mol |
IUPAC 名称 |
sodium;4-methylbenzenesulfinate |
InChI |
InChI=1S/C7H8O2S.Na/c1-6-2-4-7(5-3-6)10(8)9;/h2-5H,1H3,(H,8,9); |
InChI 键 |
RGZQXXDYDJKKQA-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)[O-].[Na+] |
手性 SMILES |
CC1=CC=C(C=C1)S(=O)[O-].[Na+] |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)O.[Na] |
Key on ui other cas no. |
824-79-3 |
Pictograms |
Irritant |
相关CAS编号 |
536-57-2 (Parent) |
同义词 |
Sodium-4-methylbenzenesulfinate |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of sodium p-toluenesulfinate?
A1: The molecular formula of this compound is C7H7NaO2S. Its molecular weight is 178.18 g/mol (anhydrous). Commonly encountered as a dihydrate (C7H7NaO2S·2H2O), its molecular weight is 214.21 g/mol. []
Q2: What spectroscopic techniques are commonly used to characterize this compound?
A2: Researchers commonly employ various spectroscopic techniques to characterize this compound and related compounds. These include:
- FT-IR Spectroscopy: Provides information about functional groups present in the molecule, such as the characteristic S=O stretching vibrations in sulfones. [, ]
- NMR Spectroscopy (1H, 13C, DEPT, HSQC, HMBC): Offers detailed structural insights by analyzing the magnetic properties of atomic nuclei. Techniques like DEPT, HSQC, and HMBC further elucidate carbon-hydrogen connectivities. [, ]
- Mass Spectrometry (MS): Determines the molecular weight and fragmentation patterns, providing valuable information about the structure and composition. []
Q3: How is this compound utilized in organic synthesis?
A3: this compound serves as a valuable reagent in numerous organic reactions, including:
- Nucleophilic Substitution: It acts as a sulfur nucleophile, displacing halides or triflates in various substrates to form sulfones. This property is particularly valuable in preparing diaryl sulfones and aryl vinyl sulfones through palladium-catalyzed coupling reactions. []
- Addition Reactions: this compound participates in conjugate addition reactions with α,β-unsaturated carbonyl compounds in the presence of catalysts like FeCl3 and TMSCl, resulting in β-sulfonation. []
- Cyclization Reactions: It plays a crucial role in the synthesis of quaternary carbon-centered chromans via the cyclization of ethyl 2-(2-hydroxyaryl)-2-oxoacetates with allenic esters or sulfones. []
Q4: Can you provide an example of a reaction mechanism involving this compound?
A4: In the palladium-catalyzed coupling of aryl halides with this compound, the following mechanism is proposed:
Q5: Is this compound known to exhibit any catalytic activity?
A6: Yes, this compound exhibits catalytic activity in specific reactions. It has been reported to catalyze the cyclotrimerization of aryl and alkyl isocyanates, leading to the formation of symmetrical trisubstituted isocyanurates. [] This catalytic activity is further enhanced when used in conjunction with tetrabutylammonium iodide (TBAI) under solvent-free conditions. []
Q6: What are some applications of reactions involving this compound?
A6: this compound plays a crucial role in synthesizing various compounds with diverse applications, including:
- Pharmaceuticals: Diaryl sulfones synthesized using this compound have been explored as potential inhibitors of signaling pathways governed by tyrosine kinases and the epidermal growth factor receptor. []
- Materials Science: Networked polymers with isocyanurate structures, prepared through the cyclotrimerization of diisocyanates catalyzed by this compound, show potential for high-performance applications due to their excellent thermal stability. []
- Sensors: Molecularly imprinted films (MIFs) for SPR sensors, prepared via copolymerization using this compound as a reducing agent, have shown promising results for detecting specific analytes, like theophylline, in various media. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


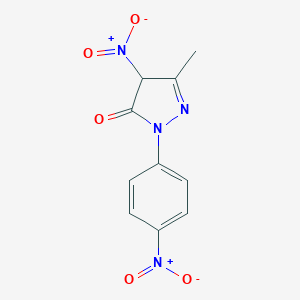
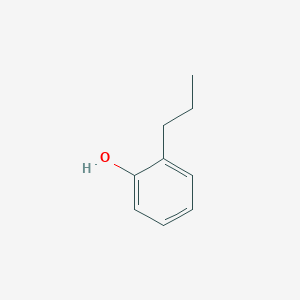
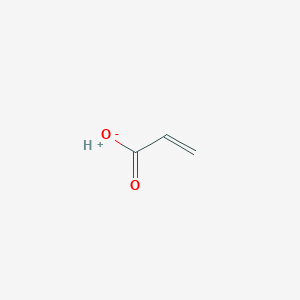
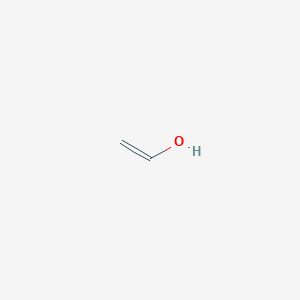
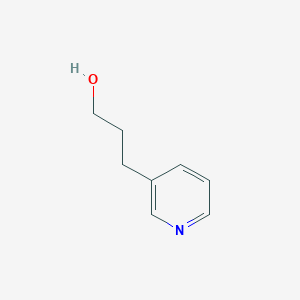
![9H-fluoren-9-ylmethyl (4R,4aS,7R,7aR,12bS)-7-[[(E)-3-(furan-3-yl)prop-2-enoyl]-methylamino]-4a-hydroxy-9-methoxy-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-3-carboxylate](/img/structure/B147454.png)
